4-Chloro-6-{(4-chlorophenyl)[(3-hydroxypropyl)amino]methylidene}cyclohexa-2,4-dien-1-one
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Overview
Description
4-Chloro-6-{(4-chlorophenyl)[(3-hydroxypropyl)amino]methylidene}cyclohexa-2,4-dien-1-one is an organic compound with a complex structure that includes a cyclohexadienone core, substituted with chloro and hydroxypropylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-{(4-chlorophenyl)[(3-hydroxypropyl)amino]methylidene}cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-{(4-chlorophenyl)[(3-hydroxypropyl)amino]methylidene}cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents such as iron (III)-tetra phenyl prophyrin.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: Halogen substitution reactions can occur under appropriate conditions.
Common Reagents and Conditions
Oxidation: Iron (III)-tetra phenyl prophyrin as a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Halogenating agents like N-bromosuccinimide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfides, while reduction can produce alcohol derivatives.
Scientific Research Applications
4-Chloro-6-{(4-chlorophenyl)[(3-hydroxypropyl)amino]methylidene}cyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Chloro-6-{(4-chlorophenyl)[(3-hydroxypropyl)amino]methylidene}cyclohexa-2,4-dien-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenol: A simpler compound with a single chloro and hydroxy group.
4-Chlorothiophenol: Contains a thiol group instead of a hydroxy group.
Uniqueness
4-Chloro-6-{(4-chlorophenyl)[(3-hydroxypropyl)amino]methylidene}cyclohexa-2,4-dien-1-one is unique due to its complex structure, which allows for diverse chemical reactivity and potential applications. Its combination of functional groups provides versatility in chemical synthesis and biological interactions.
Properties
CAS No. |
61785-32-8 |
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Molecular Formula |
C16H15Cl2NO2 |
Molecular Weight |
324.2 g/mol |
IUPAC Name |
4-chloro-2-[C-(4-chlorophenyl)-N-(3-hydroxypropyl)carbonimidoyl]phenol |
InChI |
InChI=1S/C16H15Cl2NO2/c17-12-4-2-11(3-5-12)16(19-8-1-9-20)14-10-13(18)6-7-15(14)21/h2-7,10,20-21H,1,8-9H2 |
InChI Key |
XNXGHJDIQPVNGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=NCCCO)C2=C(C=CC(=C2)Cl)O)Cl |
Origin of Product |
United States |
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